molecular formula C19H30N2O3 B2422806 tert-Butyl (1R*,4R*)-4-(3-methoxybenzylamino)-cyclohexylcarbamate CAS No. 1286273-56-0

tert-Butyl (1R*,4R*)-4-(3-methoxybenzylamino)-cyclohexylcarbamate

Cat. No.: B2422806
CAS No.: 1286273-56-0
M. Wt: 334.46
InChI Key: NQSCDLACMAFTMI-WKILWMFISA-N
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Description

tert-Butyl (1R*,4R*)-4-(3-methoxybenzylamino)-cyclohexylcarbamate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexylcarbamate core with a tert-butyl group and a methoxybenzylamino substituent. Its stereochemistry is denoted by the (1R*,4R*) configuration, indicating specific spatial arrangements of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R*,4R*)-4-(3-methoxybenzylamino)-cyclohexylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexylcarbamate Core: This step involves the reaction of cyclohexylamine with tert-butyl chloroformate under basic conditions to form tert-butyl cyclohexylcarbamate.

    Introduction of the Methoxybenzylamino Group: The next step involves the nucleophilic substitution of the methoxybenzylamine onto the cyclohexylcarbamate core. This can be achieved using a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R*,4R*)-4-(3-methoxybenzylamino)-cyclohexylcarbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the carbamate group, yielding the corresponding amine.

    Substitution: The methoxybenzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents.

Major Products

    Oxidation: Methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Cyclohexylamine derivatives.

    Substitution: Various substituted cyclohexylcarbamates.

Scientific Research Applications

tert-Butyl (1R*,4R*)-4-(3-methoxybenzylamino)-cyclohexylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (1R*,4R*)-4-(3-methoxybenzylamino)-cyclohexylcarbamate involves its interaction with specific molecular targets. The methoxybenzylamino group can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, modulating their activity. The cyclohexylcarbamate core provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1R*,4R*)-4-(3-methoxybenzylamino)-cyclohexylcarbamate is unique due to its specific stereochemistry and the presence of both a methoxybenzylamino group and a cyclohexylcarbamate core. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[4-[(3-methoxyphenyl)methylamino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-19(2,3)24-18(22)21-16-10-8-15(9-11-16)20-13-14-6-5-7-17(12-14)23-4/h5-7,12,15-16,20H,8-11,13H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSCDLACMAFTMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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